2-Pyridinecarboxylic acid, 6,6'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis-
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Overview
Description
2-Pyridinecarboxylic acid, 6,6’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis- is a complex organic compound that features a pyridinecarboxylic acid moiety linked to a diazacyclooctadecane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 6,6’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis- typically involves the reaction of pyridinecarboxylic acid derivatives with diazacyclooctadecane under controlled conditions. The reaction often requires the use of solvents such as dichloromethane or ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 6,6’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyridine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Pyridinecarboxylic acid, 6,6’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 6,6’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis- involves its interaction with molecular targets such as metal ions or biological macromolecules. The compound can form stable complexes with metal ions, influencing their reactivity and availability in chemical and biological systems. Additionally, it may interact with proteins or enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A simpler pyridinecarboxylic acid derivative with similar coordination chemistry properties.
Nicotinic acid: Another pyridinecarboxylic acid with distinct biological activity and therapeutic applications.
Isonicotinic acid: A structural isomer with different chemical and biological properties.
Uniqueness
2-Pyridinecarboxylic acid, 6,6’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis- is unique due to its complex structure, which allows for versatile interactions with various molecular targets.
Properties
CAS No. |
1128304-86-8 |
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Molecular Formula |
C26H36N4O8 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C26H36N4O8/c31-25(32)23-5-1-3-21(27-23)19-29-7-11-35-15-17-37-13-9-30(10-14-38-18-16-36-12-8-29)20-22-4-2-6-24(28-22)26(33)34/h1-6H,7-20H2,(H,31,32)(H,33,34) |
InChI Key |
AHJIXPVAMVLFOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC=C3)C(=O)O |
Origin of Product |
United States |
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